4-((5-Bromo-2-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((5-Bromo-2-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-2-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 5-cyclohexyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromo-2-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and an appropriate solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((5-Bromo-2-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-2-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Bromo-2-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((5-Bromo-2-methoxybenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((5-Bromo-2-methoxybenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C16H19BrN4OS |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H19BrN4OS/c1-22-14-8-7-13(17)9-12(14)10-18-21-15(19-20-16(21)23)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,20,23)/b18-10+ |
InChI Key |
NHSPBIKJFCKUIC-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
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